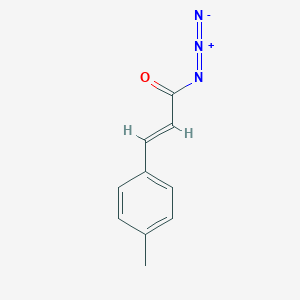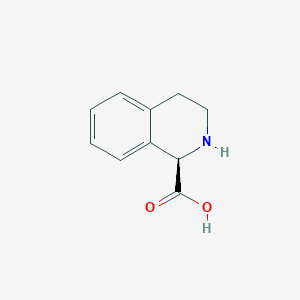
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
描述
准备方法
合成路线和反应条件
L-抗坏血酸2-磷酸酯 (镁盐) 是通过 L-抗坏血酸的磷酸化合成的。 该反应通常涉及在诸如吡啶之类的碱存在下使用诸如氧氯化磷或氯化磷酰之类的磷酸化剂 . 反应条件经过精心控制,以确保抗坏血酸分子2-位的选择性磷酸化。
工业生产方法
在工业环境中,L-抗坏血酸2-磷酸酯 (镁盐) 的生产涉及大规模化学合成,然后进行提纯过程。 该化合物通常以水合形式生产,以提高其稳定性和溶解度 . 采用诸如反相液相色谱之类的质量控制方法来确保最终产品的纯度和一致性 .
化学反应分析
反应类型
L-抗坏血酸2-磷酸酯 (镁盐) 会发生各种化学反应,包括氧化反应、还原反应和取代反应。 它的稳定性使其能够参与这些反应,而不会快速降解 .
常用的试剂和条件
L-抗坏血酸2-磷酸酯 (镁盐) 反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应通常在温和的条件下进行,以保持化合物的完整性 .
主要形成的产物
L-抗坏血酸2-磷酸酯 (镁盐) 反应形成的主要产物取决于具体的反应条件。 例如,氧化反应可能会产生脱氢抗坏血酸衍生物,而还原反应可以再生原始抗坏血酸 .
科学研究应用
L-抗坏血酸2-磷酸酯 (镁盐) 具有广泛的科学研究应用:
化学: 它被用作各种化学反应和分析方法中抗坏血酸的稳定来源.
生物学: 该化合物被广泛用于细胞培养基中,以促进细胞生长和分化。
作用机制
L-抗坏血酸2-磷酸酯 (镁盐) 通过多种机制发挥作用:
相似化合物的比较
L-抗坏血酸2-磷酸酯 (镁盐) 与其他类似化合物相比具有独特性,因为它具有稳定性和缓慢水解。 类似的化合物包括:
L-抗坏血酸: 维生素 C 的原始形式,稳定性较差,并且在水溶液中会迅速降解.
抗坏血酸磷酸镁: 抗坏血酸的另一种稳定衍生物,用于类似的应用,但具有不同的溶解度和稳定性特性.
属性
IUPAC Name |
(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424903 | |
| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151004-93-2 | |
| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using enzymatic hydrolysis for the synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid?
A1: Enzymatic hydrolysis, specifically using CAL-B lipase, offers a highly enantioselective method for obtaining this compound. This method utilizes dynamic kinetic resolution of the corresponding ethyl ester in aqueous NH4OAc buffer, achieving a high enantiomeric excess (ee) of 98% and a good yield of 85% []. This approach bypasses the need for harsh chemical reagents and often results in milder reaction conditions, contributing to a potentially greener and more sustainable synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




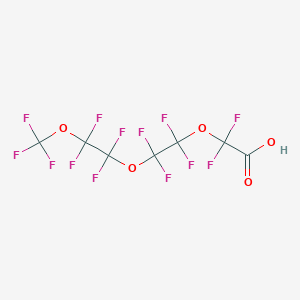

![D-[1,2-13C2]glucose](/img/structure/B118848.png)
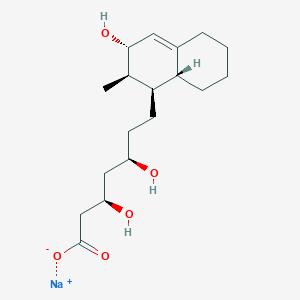
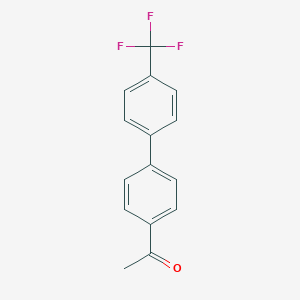
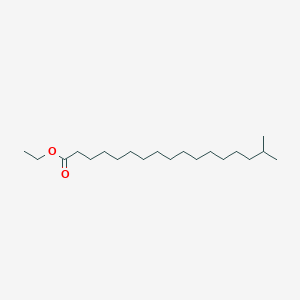
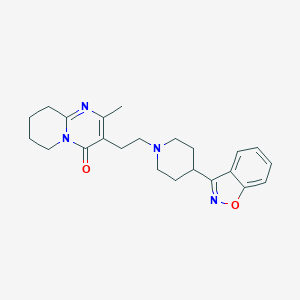
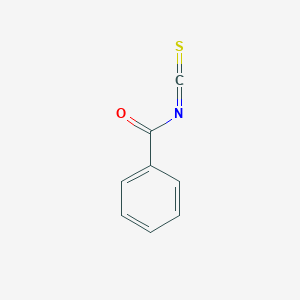
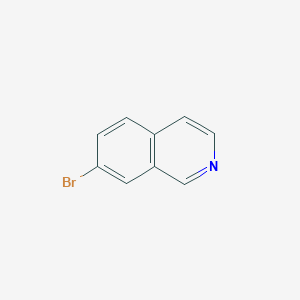
![D-[5-2H]glucose](/img/structure/B118869.png)
![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)
